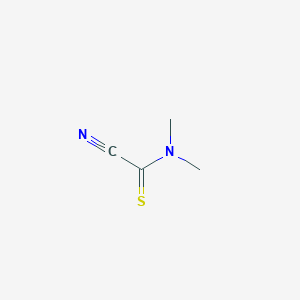

Carbonocyanidothioic amide, dimethyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Carbonocyanidothioic amide, dimethyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as dimethyl dithiocarbamate (DMDTC) and is widely used as a chelating agent, a pesticide, and a vulcanization accelerator.

Mechanism Of Action

The mechanism of action of carbonocyanidothioic amide, dimethyl- varies depending on its application. In the agricultural industry, it acts as a chelating agent, binding to metal ions and preventing them from being used by enzymes essential for plant growth. In the rubber industry, it acts as a vulcanization accelerator by increasing the cross-linking density of rubber. In cancer treatment, it has been shown to inhibit tumor growth by inducing apoptosis and inhibiting angiogenesis.

Biochemical And Physiological Effects

Carbonocyanidothioic amide, dimethyl- has been shown to have both positive and negative effects on biochemical and physiological processes. In the agricultural industry, it can improve crop yields by preventing metal toxicity and enhancing nutrient uptake. However, it can also have negative effects on non-target organisms, such as bees and other pollinators. In the rubber industry, it can improve the properties of rubber, such as elasticity and durability. However, it can also cause skin irritation and respiratory issues in workers exposed to it. In cancer treatment, it can induce apoptosis and inhibit angiogenesis, leading to tumor regression. However, it can also have negative effects on healthy cells, leading to side effects such as nausea and hair loss.

Advantages And Limitations For Lab Experiments

Carbonocyanidothioic amide, dimethyl- has several advantages and limitations for lab experiments. One advantage is its ability to chelate metal ions, making it useful for studying metal-dependent enzymes. Another advantage is its ability to inhibit enzyme activity, making it useful for studying enzyme kinetics. However, one limitation is its potential toxicity, which can limit its use in certain experiments. Another limitation is its potential to interfere with other chemical reactions, which can complicate experimental design.

Future Directions

There are several future directions for research on carbonocyanidothioic amide, dimethyl-. One direction is to study its potential applications in nanotechnology, as it has been shown to have potential as a nanoparticle stabilizer. Another direction is to study its potential applications in biomedicine, as it has been shown to have potential as an anti-cancer agent. Additionally, more research is needed to fully understand its potential environmental impacts and to develop safer alternatives for its current applications.

Conclusion:

Carbonocyanidothioic amide, dimethyl- is a versatile chemical compound with potential applications in various fields. Its synthesis method is well-established, and its mechanism of action has been extensively studied. While it has several advantages for lab experiments, it also has limitations due to its potential toxicity. Future research on carbonocyanidothioic amide, dimethyl- should focus on exploring its potential applications in nanotechnology and biomedicine, as well as developing safer alternatives for its current applications.

Synthesis Methods

Carbonocyanidothioic amide, dimethyl- is synthesized by reacting carbon disulfide with dimethylamine in the presence of a base. The resulting product is then treated with acid to form the final product. This synthesis method is widely used in the industry and has been optimized to produce high yields of pure carbonocyanidothioic amide, dimethyl-.

Scientific Research Applications

Carbonocyanidothioic amide, dimethyl- has been extensively studied for its potential applications in various fields. In the agricultural industry, it is widely used as a pesticide due to its ability to chelate metal ions and inhibit enzyme activity. In the rubber industry, it is used as a vulcanization accelerator due to its ability to increase the cross-linking density of rubber. In addition, carbonocyanidothioic amide, dimethyl- has been studied for its potential applications in cancer treatment, as it has been shown to inhibit tumor growth in animal models.

properties

CAS RN |

16703-47-2 |

|---|---|

Product Name |

Carbonocyanidothioic amide, dimethyl- |

Molecular Formula |

C4H6N2S |

Molecular Weight |

114.17 g/mol |

IUPAC Name |

1-cyano-N,N-dimethylmethanethioamide |

InChI |

InChI=1S/C4H6N2S/c1-6(2)4(7)3-5/h1-2H3 |

InChI Key |

OLJDIRLJSRSJNR-UHFFFAOYSA-N |

SMILES |

CN(C)C(=S)C#N |

Canonical SMILES |

CN(C)C(=S)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[phenyl-(2-propan-2-ylphenyl)methyl]aniline](/img/structure/B97538.png)